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Methyl 10-methyloctadecanoate

Cat. No.: B153602
CAS No.: 2490-19-9
M. Wt: 312.5 g/mol
InChI Key: ATERKICZYCBQCQ-UHFFFAOYSA-N
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Description

Contextualizing Branched-Chain Fatty Acid Methyl Esters in Lipid Biochemistry

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. wikipedia.org While most naturally occurring fatty acids are straight-chain compounds, some possess one or more methyl groups along the carbon chain, classifying them as branched-chain fatty acids (BCFAs). wikipedia.org These branches can occur at various positions, with iso and anteiso branching (at the penultimate and antepenultimate carbons, respectively) being common. nih.gov

BCFAs are integral components of the cell membranes of many bacteria, where they influence membrane fluidity, thickness, and related functions. nih.govacs.org The presence of methyl branches disrupts the tight packing of fatty acid chains, thereby increasing the fluidity of the lipid bilayer. acs.orgnih.gov

In the laboratory, fatty acids are often converted to fatty acid methyl esters (FAMEs) through a process called transesterification. nih.gov This derivatization is a standard procedure in the analysis of fatty acids, particularly when using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The conversion to FAMEs increases the volatility of the fatty acids, making them more suitable for GC analysis and allowing for better separation and identification of different fatty acid species within a sample. nih.govnih.gov

Significance of Methyl 10-methyloctadecanoate as a Distinct Branched-Chain Lipid Species

This compound is the methyl ester of 10-methyloctadecanoic acid (TBSA). larodan.com TBSA is a distinctive mid-chain branched fatty acid that is a characteristic component of the lipids found in the cell walls of most species of Mycobacterium and some related actinomycetes. nih.govasm.org It can constitute up to 20% of the total fatty acids in these bacteria. asm.org

The biosynthesis of TBSA involves a two-step process starting from oleic acid. asm.orgfrontiersin.org An S-adenosyl-L-methionine (SAM)-dependent methyltransferase adds a methyl group, followed by a reduction reaction. frontiersin.org

The primary significance of this compound in academic research stems from its role as a biomarker. Since its parent fatty acid, TBSA, is a signature lipid for mycobacteria, its detection (often as the methyl ester) in clinical samples can be used for the diagnosis of mycobacterial infections, such as tuberculosis. nih.govjci.org The analysis of fatty acid methyl esters, including this compound, from sputum or other biological samples has been a valuable tool in the rapid identification of these pathogens. jci.org

Below is an interactive data table summarizing the key properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Synonyms Methyl tuberculostearate, Tuberculostearic acid methyl ester larodan.com
CAS Number 2490-19-9 larodan.com
Molecular Formula C20H40O2 larodan.com
Molecular Weight 312.53 g/mol larodan.com

Historical Perspectives on the Discovery and Initial Characterization of 10-Methyloctadecanoic Acid and its Methyl Esters

The history of this compound is intrinsically tied to the discovery of its parent fatty acid, tuberculostearic acid.

1927: Tuberculostearic acid was first isolated from the bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis. wikipedia.org

1934: Spielman proposed that the structure of this branched-chain fatty acid was 10-methyloctadecanoic acid. acs.org To confirm this, he synthesized the racemic form of 10-methyloctadecanoic acid and compared its properties to the natural product. acs.org While the melting points of the synthetic and natural acids differed, the melting points of their respective amides and tribromoanilides were very similar, providing strong evidence for the proposed structure. acs.org

This early work laid the foundation for decades of research into the biosynthesis and function of TBSA and its utility as a diagnostic marker, often analyzed in its methyl ester form, this compound. researchgate.net

The following table provides a summary of the key historical milestones in the characterization of 10-methyloctadecanoic acid.

YearDiscovery/CharacterizationKey Researcher(s)Significance
1927 Isolation from Mycobacterium tuberculosisAnderson and ChargaffFirst identification of this unique branched-chain fatty acid. wikipedia.orgacs.org
1934 Structural elucidation as 10-methyloctadecanoic acid and chemical synthesisSpielmanConfirmed the chemical structure of tuberculostearic acid. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B153602 Methyl 10-methyloctadecanoate CAS No. 2490-19-9

Properties

IUPAC Name

methyl 10-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATERKICZYCBQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339160
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490-19-9
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Distribution of Methyl 10 Methyloctadecanoate

Microbial Production and Ecological Niches

The synthesis of methyl 10-methyloctadecanoate is primarily linked to the metabolic processes of specific bacterial groups. Its presence serves as a chemical signature, offering insights into microbial composition and function within diverse ecosystems.

Mycobacterium Species and Tuberculostearic Acid Production

This compound is the methyl ester of tuberculostearic acid (10-methyloctadecanoic acid). jci.orgnih.gov Tuberculostearic acid is a characteristic and abundant fatty acid found in the cell walls of bacteria belonging to the genus Mycobacterium. nih.govhmdb.ca This includes the well-known pathogen Mycobacterium tuberculosis, the causative agent of tuberculosis. jci.org The presence of tuberculostearic acid, and by extension its methyl ester, has been a focal point of research for its potential as a diagnostic marker for tuberculosis. nih.govhmdb.ca

The biosynthesis of tuberculostearic acid in mycobacteria involves a specific enzymatic reaction. The enzyme Cfa, a methyltransferase, catalyzes the addition of a methyl group from S-adenosyl-l-methionine to an oleic acid-containing lipid. nih.gov This process is crucial for the formation of this unique C19:0 monomethyl-branched stearic acid. nih.gov In Mycobacterium bovis BCG, for instance, tuberculostearic acid is a key component of phosphatidyl-myo-inositol mannosides (PIMs), which are important glycolipids in the mycobacterial cell envelope. researchgate.net

Other Bacterial Genera and Branched-Chain Fatty Acid Methyl Ester Profiles

While strongly associated with Mycobacterium, tuberculostearic acid and its methyl ester are not exclusive to this genus. They are also found in other members of the order Actinomycetales. jci.orghmdb.ca Genera such as Nocardia, Gordonia, Rhodococcus, Skermania, Smaragdicoccus, Tomitella, and Tsukamurella are known to produce tuberculostearic acid. nih.gov The genus Williamsia, for example, contains tuberculostearic acid as one of its major fatty acids, alongside palmitic acid and oleic acid. nih.gov Similarly, the cell wall of Segniliparus also contains this characteristic fatty acid. nih.gov The detection of this compound in environmental or clinical samples can therefore point to the presence of these related actinomycetes.

The analysis of fatty acid methyl ester (FAME) profiles is a widely used technique in microbial ecology to identify and differentiate bacterial populations. Branched-chain fatty acids, including the precursor to this compound, are important components of these profiles. For instance, studies of marine bacteria have identified a variety of branched-chain FAMEs, which help in the chemotaxonomic classification of these organisms. cabidigitallibrary.org

Role in Microbial Membrane Composition and Adaptation

Branched-chain fatty acids like tuberculostearic acid play a significant role in the structure and function of microbial membranes. These fatty acids are integral components of phospholipids (B1166683), which form the lipid bilayer of the cell membrane. foodb.ca The presence of the methyl branch in tuberculostearic acid influences the physical properties of the membrane, such as fluidity and permeability.

Presence in Biological Systems and Environmental Matrices

The detection of this compound extends beyond microbial cultures to complex biological and environmental samples, where it serves as a valuable biomarker.

Detection in Human Biological Samples (e.g., Feces)

This compound has been identified in human biological samples, providing clues about the resident microbial populations. Gas chromatography-mass spectrometry (GC-MS) analysis of bacterial fatty acid methyl esters in human feces has successfully identified methyl 10-methyldodecanoate, a related branched-chain fatty acid methyl ester, among a host of other bacterial fatty acids. gcms.cz The presence of such compounds in the gut microbiome is indicative of the metabolic activity of specific gut bacteria.

Furthermore, the detection of tuberculostearic acid, the parent acid of this compound, has been explored as a diagnostic tool for tuberculous infections. It has been measured in the plasma of patients with active tuberculosis and in the cerebrospinal fluid of individuals with tuberculous meningitis, offering a rapid and specific diagnostic test. hmdb.ca Its presence in sputum samples has also been used to identify patients with pulmonary tuberculosis. jci.org

Occurrence in Soil Microbial Communities as a Biomarker

In environmental science, fatty acid methyl ester analysis is a powerful tool for characterizing soil microbial communities. mcgill.ca this compound, as a derivative of tuberculostearic acid, is used as a biomarker for actinomycetes in soil. frontiersin.orgplos.org The analysis of phospholipid fatty acids (PLFAs) and total lipid fatty acid methyl esters (TL-FAMEs) from soil extracts allows researchers to assess the abundance and composition of different microbial groups, including Gram-positive and Gram-negative bacteria, fungi, and actinomycetes. frontiersin.orgmcgill.ca

The concentration of these biomarkers can be influenced by various factors such as agricultural practices, environmental stressors, soil depth, and seasonal changes. mcgill.cafrontiersin.orgplos.org For instance, studies have shown that the abundance of actinomycete biomarkers, including 10-methyl fatty acids, can vary significantly with the season and soil depth in an orchard ecosystem. plos.org The extraction efficiency of these lipid biomarkers from soil can also be affected by the type of solvent used in the analysis. mcgill.ca The presence and quantity of this compound and related compounds in soil provide valuable information about the structure and dynamics of the soil microbial community. mcgill.ca

Bacterial Genus/GroupKey FindingsReferences
MycobacteriumProduces tuberculostearic acid, the precursor to this compound, as a major cell wall component. jci.orgnih.govhmdb.ca
NocardiaContains tuberculostearic acid. jci.orgnih.gov
RhodococcusContains tuberculostearic acid. nih.gov
WilliamsiaTuberculostearic acid is a major fatty acid. nih.gov
Actinomycetes (in soil)This compound is used as a biomarker for this group. frontiersin.orgplos.org

Identification in Broader Natural Sources (e.g., Plants, Fish, Animal Fats as general FAMEs)

This compound, and its corresponding fatty acid, 10-methyloctadecanoic acid (also known as tuberculostearic acid), have been identified in a variety of natural sources. As a type of branched-chain fatty acid (BCFA), its presence is often analyzed in the form of fatty acid methyl esters (FAMEs) for easier detection and quantification through methods like gas chromatography-mass spectrometry (GC-MS).

Plants

The occurrence of 10-methyloctadecanoic acid has been documented in several plant species. For instance, it has been reported in Dicliptera roxburghiana and Staphisagria macrosperma. nih.gov A study analyzing the fatty acid profiles of ten different Turkish species of the genus Klasea also identified 10-methyl octadecanoic acid. Specifically, it was found in the hexane (B92381) extract of Klasea coriaceae. acgpubs.org

Further research into the chemical composition of Dicliptera roxburghiana, a perennial herb from the Acanthaceae family, has confirmed the presence of saturated fatty acids ranging from C15 to C31, which includes 10-methyloctadecanoic acid. nih.govpjps.pk Similarly, various fatty acids, including hexanoic acid and pelargonic acid, have been identified in Staphisagria macrosperma, a plant belonging to the buttercup family. atamanchemicals.comtiiips.com

The following table summarizes the findings of 10-methyloctadecanoic acid in various plant species.

Plant SpeciesCompound IdentifiedPart of Plant AnalyzedReference
Klasea coriaceae10-Methyl octadecanoic acidAerial parts (Hexane extract) acgpubs.org
Dicliptera roxburghianaTuberculostearic acidNot specified nih.gov
Staphisagria macrospermaTuberculostearic acidNot specified nih.gov

Fish

Branched-chain fatty acids are known to be present in fish, although they are typically minor components compared to polyunsaturated fatty acids like EPA and DHA. nih.gov These BCFAs in fish can originate from their diet or be synthesized endogenously. Studies on the fatty acid profiles of various freshwater and marine fish have identified several BCFAs, primarily with iso and anteiso structures, such as iso-15:0, anteiso-15:0, iso-16:0, and iso-17:0. nih.gov

While the direct presence of this compound in fish is not extensively documented in broad surveys, the analysis of fish oils often involves the characterization of FAMEs, which includes the identification of various branched-chain structures. nih.govnih.gov For example, research on freshwater fish from the northeastern United States showed that the mean BCFA content in edible muscle was about 1.0% of total fatty acids. nih.gov Further research is needed to specifically quantify the prevalence of 10-methyloctadecanoate in different fish species.

Animal Fats

Branched-chain fatty acids are common constituents of animal fats, particularly in ruminants like cattle and sheep. wikipedia.org The microbial activity in the rumen of these animals leads to the synthesis of a variety of BCFAs, which are then incorporated into their tissues and milk fat. Tuberculostearic acid, the parent acid of this compound, is a known component of certain bacteria and can be found in animal tissues. hmdb.ca

The analysis of fatty acids in animal fats is crucial for understanding lipid metabolism and for the food industry. While specific data on the concentration of this compound in different animal fats is limited, the general presence of BCFAs as FAMEs is well-established. These compounds contribute to the chemical profile and physical properties of animal-derived products.

Chemical Synthesis and Derivatization Methodologies for Methyl 10 Methyloctadecanoate

Strategies for the Total Synthesis of 10-Methyloctadecanoic Acid and its Methyl Esters

The total synthesis of 10-methyloctadecanoic acid and its corresponding methyl ester, methyl 10-methyloctadecanoate, has been approached through various strategies, including convergent routes and methods focused on stereoselectivity and regioselectivity.

Convergent Synthetic Routes

Convergent synthesis offers an efficient approach to complex molecules like 10-methyloctadecanoic acid by preparing key fragments of the molecule separately and then joining them at a late stage. A notable convergent synthesis of racemic tuberculostearic acid involves the coupling of two key intermediates. nih.gov One fragment, racemic 1-iodo-2-methyldecane, is synthesized from 1-octanal. The other fragment, 1-hydroxyoct-7-yne, is prepared from 1,6-hexanediol. nih.gov The coupling of these two fragments, followed by hydrogenation and oxidation, yields the final product, (R,S)-10-methyloctadecanoic acid. nih.gov This approach allows for the efficient assembly of the carbon skeleton.

Another convergent approach has been utilized in the synthesis of lipid A analogues, which can contain branched-chain fatty acids. beilstein-journals.orgsemanticscholar.org These syntheses often involve the coupling of pre-functionalized monosaccharide units, demonstrating the power of convergent strategies in building complex biomolecules. beilstein-journals.orgsemanticscholar.org

Stereoselective Approaches to Chiral Branched-Chain Fatty Acids and Esters

The natural form of tuberculostearic acid is the (R)-enantiomer, making stereoselective synthesis a critical area of research. nih.gov Several strategies have been developed to achieve the synthesis of optically active 10-methyloctadecanoic acid.

One approach involves the use of chiral starting materials derived from natural sources, often referred to as the "chiral pool". acs.org For instance, the synthesis of (R)-tuberculostearic acid has been achieved utilizing (S)-citronellyl bromide as a key chiral building block. rsc.org

Enzymatic reactions are also powerful tools for achieving stereoselectivity. mdpi.commdpi.com Lipases, for example, are widely used for the kinetic resolution of racemic alcohols, which can be key intermediates in the synthesis of chiral fatty acids. researchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. researchgate.net

A non-enzymatic, scalable synthesis of highly stereopure difunctional C4 secondary methyl linchpin synthons has also been reported, providing a versatile method for the synthesis of various chiral methyl-branched molecules. thegoodscentscompany.com

Regioselective Introduction of Methyl Branches

The precise placement of the methyl group at the C-10 position is a key challenge in the synthesis of 10-methyloctadecanoic acid. One strategy involves the enzymatic methylation of a precursor fatty acid. In mycobacteria, the biosynthesis of 10-methylstearic acid proceeds through a two-step pathway where a methylase first transfers a methyl group from S-adenosylmethionine (SAM) to the C10 position of a phospholipid-bound oleic acid molecule, forming a 10-methylene intermediate. nih.gov A subsequent reduction step saturates the methylene (B1212753) double bond to yield the final 10-methyl branched fatty acid. nih.gov

Chemical methods for regioselective functionalization are also employed. For example, the regioselective oxygenation of fatty acids can be achieved using certain enzymes, which can introduce functional groups at specific positions that can then be further manipulated to introduce a methyl group. nih.gov

Derivatization Techniques for Fatty Acid Methyl Ester (FAME) Preparation

The analysis of fatty acids is commonly performed by gas chromatography (GC), which requires their conversion to more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs). qut.edu.au Several methods exist for the preparation of FAMEs from either free fatty acids or complex lipids.

Acid-Catalyzed Methanolysis and Transesterification Protocols

Acid-catalyzed methods are widely used for the esterification of free fatty acids and the transesterification of acylglycerols to FAMEs. nih.govuliege.be Common acid catalysts include methanolic hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and boron trifluoride (BF₃) in methanol (B129727). aocs.orgsigmaaldrich.com

Methanolic HCl: A solution of 5% anhydrous HCl in methanol is a frequently used reagent. The reaction typically involves heating the lipid sample with the reagent. aocs.org

Methanolic H₂SO₄: A 1-2% solution of concentrated sulfuric acid in methanol offers similar reactivity to methanolic HCl and is easier to prepare. aocs.org

Boron Trifluoride-Methanol (BF₃-Methanol): This is a powerful catalyst that can esterify free fatty acids rapidly and transesterify most lipid classes, although it may require longer reaction times for the latter. aocs.orgsigmaaldrich.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. sigmaaldrich.com

While effective, acid-catalyzed methods can have drawbacks, such as the potential for isomerization of conjugated double bonds and the formation of artifacts, particularly with sensitive fatty acids. nih.gov

Table 1: Comparison of Acid Catalysts for FAME Preparation

Catalyst Typical Conditions Advantages Disadvantages
Methanolic HCl 5% in methanol, heat Widely used, effective for esterification and transesterification. aocs.org Preparation of anhydrous HCl gas can be cumbersome. aocs.org
Methanolic H₂SO₄ 1-2% in methanol, heat Easy to prepare, effective. aocs.org Corrosive. nih.gov

Base-Catalyzed Methylation Procedures

Base-catalyzed transesterification is another common method for preparing FAMEs from glycerolipids. nih.gov This method is generally much faster than acid-catalyzed reactions and can be performed under milder conditions. nih.govresearchgate.net A common reagent is sodium methoxide (B1231860) (NaOCH₃) in methanol.

The reaction proceeds via a nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester linkage in the lipid. This process is highly efficient for transesterifying triacylglycerols. aocs.org

A significant limitation of base-catalyzed methods is their inability to esterify free fatty acids. nih.govnih.gov Therefore, for samples containing both free fatty acids and acylglycerols, a two-step procedure involving base-catalyzed transesterification followed by acid-catalyzed esterification may be necessary. nih.gov

Table 2: Key Features of Base-Catalyzed Methylation

Feature Description
Reagents Sodium methoxide (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. nih.govaocs.org
Reaction Speed Much faster than acid-catalyzed methods, often complete in minutes at room temperature for glycerolipids. nih.govaocs.org
Substrate Scope Effective for transesterification of glycerolipids. nih.gov

| Limitations | Does not esterify free fatty acids. nih.govnih.gov |

Optimization of Derivatization for Complex Lipid Mixtures

The analysis of this compound, a branched-chain fatty acid, within complex biological and industrial lipid mixtures presents significant analytical challenges. Due to the structural diversity and varying concentrations of lipids in these samples, direct analysis is often unfeasible. nih.gov Derivatization, a chemical modification process, is a critical step to enhance the volatility and thermal stability of fatty acids, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). caymanchem.comnih.gov However, the successful analysis of complex mixtures, including the accurate quantification of specific components like this compound, hinges on the careful optimization of this derivatization step. jfda-online.com

Standard derivatization techniques, such as methylation to form fatty acid methyl esters (FAMEs), are widely used. numberanalytics.com Nevertheless, these methods are not without their limitations. For instance, base-catalyzed methods using reagents like sodium methoxide may not effectively derivatize free fatty acids, while acid-catalyzed methylations can sometimes cause the isomerization of conjugated dienes. jfda-online.comjafs.com.pl These issues necessitate the development and optimization of derivatization protocols to ensure complete and accurate representation of the fatty acid profile in a complex matrix.

Research Findings on Derivatization Optimization

Optimization strategies focus on several key parameters, including the choice of derivatization reagent, reaction time, temperature, pH, and the solvent system used. The goal is to achieve maximum derivatization efficiency and yield for all fatty acids present, including branched-chain variants, without introducing analytical artifacts.

One approach involves on-line derivatization, where the sample and reagent are co-injected into the gas chromatograph. oup.comoup.com This method significantly reduces reaction time and the required amount of sample and reagent. For example, using bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a reagent allows for a gas-phase reaction in the GC injection port at 220°C. oup.comoup.com This technique has proven equally effective for derivatizing saturated, unsaturated, straight-chain, and branched-chain fatty acids. oup.comoup.com

For short-chain fatty acids (SCFAs), which can be present in complex biological samples, detailed optimization of derivatization with pentafluorobenzyl bromide (PFBBr) has been performed. nih.gov Although this compound is a long-chain fatty acid, the principles of optimization are transferable. Researchers found that optimal conditions for PFBBr derivatization were a reaction time of 90 minutes at a temperature of 60°C and a pH of 7. nih.gov The choice of 60°C was a compromise to achieve high derivatization efficiency while avoiding the denaturation of proteins in biological samples that could occur at higher temperatures. nih.gov

Another advanced method developed for the analysis of FAMEs from aqueous samples utilizes headspace solid-phase microextraction (SPME) followed by GC-MS/MS. nih.govd-nb.info The optimization of this method identified divinylbenzene (B73037) polydimethylsiloxane (B3030410) (DVB-PDMS) as the most effective SPME fiber material. d-nb.info The most favorable extraction conditions were found to be a sample pH of 2, an extraction time of 20 minutes, and a temperature of 70°C. d-nb.info This optimized approach significantly enhances sensitivity, achieving low method detection limits. d-nb.info

The following table summarizes the optimized parameters from different research findings, illustrating the variability based on the chosen methodology and target analytes.

Table 1: Optimized Parameters for Fatty Acid Derivatization in Complex Mixtures

Method Reagent/Fiber Optimized Temperature Optimized Time Optimized pH Key Application Source
On-line GC-MS Derivatization Bis(trimethylsilyl)trifluoroacetamide (BSTFA) 220°C (Injector Port) N/A (Instantaneous) N/A Rapid analysis of diverse fatty acids oup.com, oup.com
PFBBr Derivatization for GC-MS Pentafluorobenzyl bromide (PFBBr) 60°C 90 min 7 High-sensitivity analysis of SCFAs in biological samples nih.gov
Headspace SPME Arrow for GC-MS/MS Divinylbenzene polydimethylsiloxane (DVB-PDMS) 70°C 20 min 2 Trace analysis of FAMEs in aqueous samples nih.gov, d-nb.info

For highly complex mixtures where distinguishing between isomers is crucial, advanced derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) have been developed. Reagents such as N-[4-(aminomethyl)phenyl]pyridinium (AMPP+) and N-(2-aminoethyl)-4-iodobenzamide (NIBA) are designed to improve ionization efficiency and enable detailed structural analysis through tandem mass spectrometry (MS/MS) and photodissociation (PD) techniques. qut.edu.au These methods are particularly useful for identifying the precise location of methyl branches in fatty acids like 10-methyloctadecanoic acid within a complex biological extract. qut.edu.au

The choice of derivatization strategy ultimately depends on the analytical goals, the nature of the sample matrix, and the available instrumentation. For general screening of complex mixtures containing this compound, esterification to its methyl ester (FAME) followed by GC-MS is common. For high-sensitivity detection, especially in clinical samples, specific reagents like trichloroethanol can be used for esterification to enhance detection by frequency-pulsed electron capture gas-liquid chromatography. nih.gov

The following table provides a comparative overview of different derivatization reagents and their utility in the analysis of complex lipid mixtures.

Table 2: Comparison of Derivatization Reagents for Complex Lipid Analysis

Reagent Derivative Formed Primary Analysis Method Advantages Limitations Source
Methanolic HCl / Acetyl Chloride Fatty Acid Methyl Esters (FAMEs) GC-MS Well-established, effective for total fatty acid profiling. Can cause isomerization of some unsaturated fatty acids; harsh conditions. jafs.com.pl, jfda-online.com
Sodium Methoxide Fatty Acid Methyl Esters (FAMEs) GC-MS Fast reaction, mild conditions. Not suitable for derivatizing free fatty acids or sphingolipids. jafs.com.pl, jfda-online.com
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Esters GC-MS Fast (on-line capable), effective for both straight and branched-chain acids. Sensitive to laboratory conditions. oup.com, oup.com
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl (PFB) Esters GC-MS (NCI) High sensitivity, suitable for trace analysis. Requires careful optimization of reaction conditions. nih.gov, nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Methyl 10 Methyloctadecanoate

Chromatographic Separation Methods for Branched-Chain Fatty Acid Methyl Esters

The successful analysis of methyl 10-methyloctadecanoate and other branched-chain fatty acid methyl esters (BCFAMEs) heavily relies on high-resolution chromatographic separation. The choice of chromatographic technique and column chemistry is critical for resolving isomeric compounds.

Gas Chromatography (GC) with High-Polarity and Ionic Liquid Columns

Gas chromatography is a cornerstone technique for the analysis of volatile fatty acid derivatives like FAMEs. fishersci.com For the separation of complex mixtures containing BCFAMEs, the selection of a highly polar stationary phase is crucial. nih.govphenomenex.com

High-polarity columns, such as those with cyanopropyl-based stationary phases (e.g., CP-Sil 88, HP-88, Rt-2560), are widely used for FAME analysis. phenomenex.comrestek.com These columns facilitate the separation of FAMEs based on their chain length, degree of unsaturation, and the position and geometry of double bonds. restek.com The increased interaction between the polar stationary phase and the analytes allows for the resolution of closely related isomers that would co-elute on non-polar columns. For instance, the Rt-2560 column, a biscyanopropyl polysiloxane stationary phase, is specifically designed for detailed cis/trans FAME analysis. restek.com

Ionic liquid (IL) based GC columns have emerged as a powerful tool for the separation of FAMEs, offering unique selectivity. nih.govresearchgate.netresearchgate.net These columns, with stationary phases composed of dicationic or bis-cationic ionic liquids, exhibit high polarity and can provide superior resolution for complex FAME mixtures, including positional and geometric isomers. nih.govresearchgate.net The retention of FAMEs on IL columns is dependent on the polarity of the IL, with more polar columns generally showing less retention for saturated FAMEs but stronger retention for unsaturated ones. researchgate.net The unique selectivity of IL columns has been demonstrated in the detailed analysis of cis/trans C18:1 isomers, achieving separations comparable to much longer conventional columns. nih.gov

Table 1: Comparison of High-Polarity and Ionic Liquid GC Columns for FAME Analysis

Column TypeStationary Phase ExamplesKey Advantages for BCFAME Analysis
High-Polarity Cyanopropylsiloxane (e.g., CP-Sil 88, Rt-2560)Good resolution of cis/trans isomers, well-established methods. phenomenex.comrestek.com
Ionic Liquid Dicationic or Bis-cationic Imidazolium/Pyrrolidinium-based ILsUnique selectivity, excellent separation of positional and geometric isomers. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) in Lipidomics

While GC is a dominant technique, UHPLC and SFC offer valuable alternatives, particularly for the analysis of intact complex lipids containing BCFAs and for preparative applications. chromatographyonline.comnih.gov

UHPLC, especially when coupled with mass spectrometry, provides a high-resolution platform for lipidomics. nih.gov For the separation of BCFAs and their esters, reversed-phase columns, such as C18 and C30, are commonly employed. nih.govnih.gov C30 columns, for instance, have shown success in resolving isobaric lipids containing different acyl chains. nih.gov A systematic study of various UHPLC columns revealed that for BCFAs, an IG-U column showed excellent isomer selectivity for short to medium-chain isomers, while a C18 column was effective for long-chain isomers. nih.gov This highlights the importance of column selection in achieving the desired separation of BCFAMEs from their straight-chain and other branched isomers.

Supercritical fluid chromatography (SFC) is another powerful technique for the analysis of lipids, including FAMEs. nih.govmdpi.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of diffusion and viscosity, leading to high-efficiency separations. nih.gov The separation of FAMEs in SFC can be achieved on packed columns, such as silica (B1680970) gel or octadecyl silane (B1218182) (ODS), where the separation is based on the number of double bonds and chain length, respectively. nih.gov

Multidimensional Chromatography (e.g., GC×GC) for Isomer Separation

For exceptionally complex samples containing a multitude of FAME isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers unparalleled separation power. researchgate.netcsic.es In GC×GC, two columns with different separation mechanisms (e.g., non-polar followed by polar) are coupled, providing a much higher peak capacity than single-dimension GC. csic.es This technique has been successfully applied to the analysis of milk fat, which is known for its complex fatty acid profile, including a variety of branched-chain and trans isomers. researchgate.netcsic.es The enhanced resolution of GC×GC allows for the separation and identification of minor components, including specific BCFAME isomers like this compound, which might be obscured in a one-dimensional chromatogram. gcms.cz

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry is the definitive tool for the structural elucidation of fatty acid methyl esters, providing information on molecular weight and fragmentation patterns that are crucial for identifying branch points and double bond positions.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) is a widely used technique for the analysis of FAMEs. While the 70 eV EI mass spectra of isomeric FAMEs can be very similar, making unambiguous identification challenging, tandem mass spectrometry (EI-MS/MS) of the molecular ion provides highly specific fragmentation patterns for identifying branched-chain structures. nih.govnih.gov

For BCFAMEs, the fragmentation upon collisional dissociation is highly characteristic of the branch position. nih.govresearchgate.net For instance, iso-BCFAMEs, which have a methyl branch on the penultimate carbon, produce a prominent ion corresponding to the loss of a propyl group ([M-43]⁺). nih.govresearchgate.net Anteiso-BCFAMEs, with a methyl group on the antepenultimate carbon, show characteristic losses of an ethyl group ([M-29]⁺) and a butyl group ([M-57]⁺). nih.govresearchgate.net For BCFAMEs with internal methyl branches, like this compound, fragmentation occurs on both sides of the methyl branch. nih.gov The relative intensities of these fragment ions can help to pinpoint the location of the methyl group along the fatty acid chain. nih.gov

Table 2: Characteristic EI-MS/MS Fragmentations of Monomethyl BCFAMEs

Branching TypeCharacteristic Neutral LossProminent Fragment Ion(s)Reference
isoC₃H₇ (43 u)[M-43]⁺ nih.govresearchgate.net
anteisoC₂H₅ (29 u) and C₄H₉ (57 u)[M-29]⁺ and [M-57]⁺ nih.govresearchgate.net
Internal MethylCleavage at C-C bonds adjacent to the branchVaries based on branch position nih.gov

Chemical Ionization Mass Spectrometry (CI-MS) for Double Bond Localization and Branching Identification

Chemical ionization (CI) is a "softer" ionization technique compared to EI, resulting in less fragmentation and often a more abundant molecular ion, which is beneficial for determining the molecular weight of the analyte. nih.govnih.gov When coupled with tandem mass spectrometry, CI can provide valuable structural information. nih.gov

A particularly powerful CI-based method for FAME analysis is Covalent Adduct Chemical Ionization (CACI). aocs.orgshimadzu.com In this technique, a reagent gas, typically acetonitrile (B52724), is used. The acetonitrile forms a reactive ion (m/z 54) that covalently bonds to the double bonds of unsaturated FAMEs. aocs.orgresearchgate.net Subsequent collision-induced dissociation of this adduct yields diagnostic fragment ions that can unequivocally determine the position of the double bonds. aocs.orgshimadzu.com While primarily used for unsaturated FAMEs, CI techniques can also aid in the analysis of saturated BCFAMEs by providing clear molecular ion information, which can then be subjected to MS/MS for fragmentation analysis to determine the branch position. nih.gov The combination of GC with CI-MS/MS provides a robust method for both the separation and structural identification of complex FAME mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules, including FAMEs. aocs.org It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: The ¹H NMR spectrum provides characteristic signals for different protons in the molecule. Key resonances for this compound would include a singlet for the methyl ester protons (-COOCH₃), a triplet for the terminal methyl group protons (-CH₂CH ₃), and a doublet for the protons of the methyl branch (-CH(CH ₃)-). The methine proton at the branch point (-CH (CH₃)-) would appear as a multiplet. The majority of the methylene (B1212753) protons (-CH₂-) in the long aliphatic chain form a large, overlapping signal. aocs.orgmagritek.com

¹³C NMR: The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. Signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbons of the methyl branch and the terminal methyl group, the methine carbon at the branch point, and the individual methylene carbons near the ester and the branch can all be resolved. rsc.orgresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Group Nucleus Expected Chemical Shift (ppm) Multiplicity
Ester Methyl (-COOCH ₃) ¹H ~3.67 Singlet
Methylene α to Ester (-CH ₂COO-) ¹H ~2.30 Triplet
Methine at Branch (-CH (CH₃)-) ¹H ~1.55 Multiplet
Methylene Chain (-(CH ₂)n-) ¹H ~1.25 Multiplet
Branch Methyl (-CH(CH ₃)-) ¹H ~0.89 Doublet
Terminal Methyl (-CH₂CH ₃) ¹H ~0.85 Triplet
Carbonyl Carbon (-C =O) ¹³C ~174 -
Ester Methoxy Carbon (-OC H₃) ¹³C ~51.4 -
Methine Carbon at Branch (-C H(CH₃)-) ¹³C ~34-39 -
Methylene Carbons (-C H₂-) ¹³C ~24-34 -
Branch Methyl Carbon (-CH(C H₃)-) ¹³C ~19-20 -

Data are based on published values for analogous branched-chain fatty acid esters. aocs.orgrsc.org

The precise location of the methyl branch along the fatty acid chain can be confirmed using NMR. In the ¹H NMR spectrum of methyl 10-methylhexadecanoate, a close structural analog, the doublet corresponding to the branch methyl group appears slightly upfield from the triplet of the terminal methyl group. aocs.org The chemical shift and multiplicity of the methine proton at the branch point are also diagnostic. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, definitively confirming the C-10 position of the methyl group. magritek.com

Determining the stereochemistry (R or S configuration) at the chiral center (C-10) is more challenging and typically not achievable with standard ¹H or ¹³C NMR alone. It may require the use of chiral derivatizing agents, chiral solvent systems, or comparison with authentic stereoisomeric standards.

Sample Preparation Strategies for this compound Analysis

The quality of analytical data is highly dependent on the initial sample preparation. The goal is to efficiently extract lipids, including this compound, from the sample matrix while minimizing contamination and degradation. nih.gov

Several liquid-liquid extraction methods are widely used in lipidomics, each with its own advantages and disadvantages. nih.gov

Folch Method: Developed in 1957, this is considered a "gold standard" for total lipid extraction from tissues. nih.govarabjchem.org It uses a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). After homogenization, water or a salt solution is added to induce phase separation, resulting in a biphasic system where the lipid-containing chloroform layer is at the bottom. arabjchem.orgnih.gov

Bligh-Dyer Method: A modification of the Folch method, this procedure uses a smaller volume of the chloroform:methanol:water solvent system (1:2:0.8, v/v/v) and is particularly suited for samples with high water content, such as biological fluids. nih.govchromatographyonline.com It is generally faster and uses less solvent than the original Folch method. arabjchem.org

Methyl-tert-butyl ether (MTBE) Method: A more recent method that offers a safer alternative to the chlorinated solvent chloroform. arabjchem.orgnih.gov The extraction is performed with a mixture of MTBE and methanol. The addition of water induces phase separation. A key advantage is that the lipid-rich MTBE organic phase forms the upper layer, which simplifies its collection and reduces the risk of contamination from the protein pellet that forms at the bottom. nih.govnist.gov

Table 3: Comparison of Major Lipid Extraction Methodologies

Feature Folch Method Bligh-Dyer Method MTBE Method
Primary Solvents Chloroform, Methanol Chloroform, Methanol Methyl-tert-butyl ether (MTBE), Methanol
Phase Separation Addition of water or salt solution Addition of water and chloroform Addition of water
Lipid Layer Lower (Chloroform) Lower (Chloroform) Upper (MTBE)
Advantages Considered a "gold standard"; high recovery for many lipid classes. nih.govarabjchem.org Faster and uses less solvent than Folch; good for high-water content samples. nih.govarabjchem.org Avoids toxic chloroform; upper organic phase is easier to collect; cleaner extracts. nih.gov

| Disadvantages | Uses toxic chloroform; lower phase can be difficult to collect without contamination. nih.gov | Uses toxic chloroform; may have lower recovery for some non-polar lipids compared to Folch. arabjchem.org | May have slightly lower extraction efficiency for some very polar lipids compared to Folch. nist.gov |

Purification and Enrichment Techniques (e.g., Solid-Phase Extraction, Thin-Layer Chromatography)

The accurate characterization and quantification of this compound, a significant biomarker also known as methyl tuberculostearate, often requires its separation and enrichment from complex biological matrices. jci.orgresearchgate.net Various purification and enrichment techniques, including solid-phase extraction (SPE) and thin-layer chromatography (TLC), are employed to isolate this branched-chain fatty acid methyl ester (FAME) from other lipids and interfering compounds prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.netgerli.combiorxiv.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for sample clean-up, fractionation, and concentration of analytes from diverse samples. uoa.gr For the analysis of FAMEs, including this compound, SPE is instrumental in separating them from other lipid classes and contaminants. gerli.comnih.gov

One effective method for enriching branched-chain fatty acids involves the use of an octadecyl-bonded silica (C18) SPE cartridge. gerli.com In a typical procedure, a total of 1-2 mg of FAMEs dissolved in a small volume of a non-polar solvent like dichloromethane (B109758) is applied to the cartridge. gerli.com The differential affinity of various FAMEs for the solid phase allows for their separation.

Silver-ion solid-phase extraction (Ag+-SPE) is another powerful technique used for the fractionation of fatty acid methyl esters based on their degree of unsaturation. scispace.com This method relies on the formation of weak, reversible charge-transfer complexes between silver ions incorporated into the solid support (commonly silica) and the π electrons of the double bonds in unsaturated fatty acids. scispace.com While this compound is a saturated fatty acid and would not be retained by this mechanism, Ag+-SPE is highly effective in removing unsaturated FAMEs from a sample, thereby enriching the saturated and branched-chain fraction. gerli.comscispace.com

Table 1: Example of SPE Sorbents and their Application in FAME Analysis

SPE SorbentPrinciple of SeparationApplication for this compound
Octadecyl-bonded silica (C18)Reversed-phase chromatography based on hydrophobicity.Enrichment of branched-chain FAMEs from microorganisms. gerli.com
Silver-ion (Ag+) impregnated silicaComplexation with double bonds.Removal of unsaturated FAMEs to enrich the saturated fraction containing this compound. scispace.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a valuable technique for the purification and separation of FAMEs. jci.orggerli.com It allows for the fractionation of complex lipid extracts into different classes based on their polarity. gerli.com For the isolation of this compound, a crude lipid extract is first subjected to methanolysis to convert fatty acids into their corresponding methyl esters. jci.org

The resulting FAME mixture is then spotted onto a silica gel TLC plate. jci.org A non-polar developing solvent system, such as a mixture of n-hexane and diethyl ether (e.g., 9:1 v/v), is used to separate the components. jci.org In such a system, non-polar compounds like FAMEs migrate further up the plate compared to more polar lipids. gerli.com

After development, the separated spots can be visualized, often by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light. gerli.com The band corresponding to FAMEs can be identified by comparing its migration distance (Rf value) to that of a known standard. For instance, in a hexane (B92381)/diethyl ether (1:1, v/v) system, FAMEs have a typical Rf of around 0.58. gerli.com This band is then scraped from the plate, and the FAMEs, including this compound, are eluted from the silica using a suitable solvent. gerli.com This purified fraction is then ready for subsequent analysis. researchgate.net

Table 2: Illustrative TLC System for FAME Purification

ParameterDescription
Stationary Phase Silica gel 60 F254 jci.org
Mobile Phase n-hexane/diethyl ether (9:1, v/v) jci.org
Sample Application Methanolysates of lipid extracts. jci.org
Detection UV light after spraying with a fluorescent indicator (e.g., primuline). gerli.com
Elution Scraping the FAME band and eluting with a solvent like dichloromethane. gerli.com

In some protocols, a combination of these techniques is employed. For example, after extraction and methanolysis of a sample, the resulting FAMEs may first be purified by TLC, followed by further analysis. researchgate.net This multi-step approach ensures a higher purity of the analyte, which is crucial for sensitive and accurate quantification. researchgate.net

Biological Roles and Metabolic Significance of Methyl 10 Methyloctadecanoate in Biological Systems

Incorporation into Complex Lipids and Cellular Structures

Methyl 10-methyloctadecanoate is a crucial building block for various complex lipids that are integral to the structure and function of microbial cells.

Presence in Phospholipids (B1166683) and Glycolipids (e.g., Phosphatidylinositol Mannosides (PIMs) in Mycobacteria)

This compound is a characteristic fatty acid found in the cell walls of acid-fast bacteria, most notably in the genus Mycobacterium. hmdb.ca It is a major acyl component of phosphatidylinositol mannosides (PIMs), which are unique and abundant glycolipids in the inner and outer membranes of the mycobacterial cell envelope. nih.govnih.gov

In Mycobacterium bovis BCG, for instance, the major acyl forms of PIMs, such as Ac1PIM2 and Ac1PIM6, contain two palmitic acid residues and one tuberculostearic acid (10-methyloctadecanoate) residue. nih.govnih.govresearchgate.net These complex lipids are not only essential structural components but also serve as precursors for even more complex lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), both of which play important roles in the interactions between mycobacteria and their hosts. nih.govresearchgate.net The tuberculostearic acid moiety is specifically found alongside palmitate in the phosphatidylinositol anchor of LAM. oup.com

The biosynthesis of these complex glycolipids is a multi-step process involving several enzymes. For example, the mannosyltransferase PimA initiates the pathway by adding a mannose residue to a phosphatidyl-myo-inositol lipid anchor. researchgate.netresearchgate.net Subsequent acylation steps incorporate fatty acids like palmitic acid and tuberculostearic acid. nih.govresearchgate.net

Table 1: Presence of 10-methyloctadecanoate in Mycobacterial Lipids

Lipid Class Specific Molecule Example Organism Example Location of 10-methyloctadecanoate
Phosphatidylinositol Mannosides (PIMs) Ac1PIM2, Ac1PIM6 Mycobacterium bovis BCG Acyl chain on the PI anchor
Lipoarabinomannan (LAM) ManLAM Mycobacterium tuberculosis Acyl chain on the PI anchor

Influence on Membrane Fluidity and Stability in Microorganisms

The incorporation of branched-chain fatty acids like 10-methyloctadecanoate into the phospholipids of microbial cell membranes has a significant impact on the physical properties of these membranes. The methyl branch in the acyl chain disrupts the tight packing of straight-chain fatty acids, which in turn increases membrane fluidity. This is crucial for maintaining membrane function in varying environmental conditions.

The unique and complex cell envelope of Mycobacterium tuberculosis, rich in lipids including those containing 10-methyloctadecanoate, contributes to its low permeability to antibiotics and its ability to survive within the host. nih.govacs.org The intricate lipid composition, including the presence of methyl-branched lipids, helps to form a thick, hydrophobic barrier. acs.org This barrier is formed by the interaction of these lipids with the mycolic acid layer, resulting in very low permeability to toxic molecules. acs.org

Metabolic Flux and Catabolic Pathways

This compound is not only a structural component but is also involved in the metabolic activities of the organisms that produce it.

Involvement in Fatty Acid Metabolism within Specific Organisms

Tuberculostearic acid, the precursor to this compound, is a product of fatty acid metabolism in Actinomycetales. hmdb.ca Its biosynthesis is a key part of the lipid metabolism in these organisms. foodb.ca The synthesis of 10-methyloctadecanoic acid from oleic acid in Escherichia coli has been shown to require the expression of genes for a flavin adenine (B156593) dinucleotide-binding oxidoreductase and a methyltransferase from Mycobacterium chlorophenolicum. biorxiv.org

Role as a Biochemical Marker

The restricted distribution of 10-methyloctadecanoate to certain groups of microorganisms makes it a valuable biochemical marker.

The presence of tuberculostearic acid (the demethylated form of this compound) is a characteristic feature of bacteria belonging to the order Actinomycetales. hmdb.ca This makes it a useful tool for the identification of these bacteria. For instance, the detection of tuberculostearic acid in clinical samples, such as sputum or cerebrospinal fluid, can be used as a rapid and sensitive method for diagnosing infections caused by Mycobacterium tuberculosis. hmdb.cajci.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to detect and quantify this specific fatty acid. hmdb.cajci.org

Furthermore, tuberculostearic acid-containing phosphatidylinositols are being investigated as reliable markers to determine the bacterial burden of Mycobacterium tuberculosis. biorxiv.org This is because these lipids are present in significant amounts across various clinically relevant lineages of the M. tuberculosis complex. biorxiv.org

Biomarker for Specific Microbial Communities (e.g., in soil)

This compound, the methyl ester of 10-methyloctadecanoic acid, serves as a significant biomarker for specific microbial groups, particularly within soil ecosystems. The analysis of fatty acid methyl esters (FAMEs) from soil samples is a widely used method to characterize the composition of microbial communities. mcgill.ca Within this framework, specific fatty acids are known to be characteristic of particular types of microorganisms.

10-methyl-branched fatty acids, such as 10-methyloctadecanoic acid (10-Me-18:0), are primarily recognized as biomarkers for actinomycetes. mcgill.cafrontiersin.org Actinomycetes are a group of Gram-positive bacteria known for their filamentous growth, resembling fungi, and for producing a wide array of secondary metabolites, including many antibiotics. Their presence and abundance in soil are crucial for processes like the decomposition of organic matter. The detection of this compound in soil lipid profiles, therefore, indicates the presence and can be used to estimate the biomass of this important bacterial phylum. frontiersin.org

Research utilizing phospholipid fatty acid (PLFA) analysis, a technique closely related to FAME analysis, categorizes 10-methyl fatty acids as a distinct biomarker group for actinomycetes. frontiersin.org Studies on soil microbial communities under different agricultural practices, such as anaerobic soil disinfestation, have employed these biomarkers to track changes in the actinomycete population. frontiersin.org For instance, the concentration of the actinomycete biomarker has been observed to increase significantly in treated soils, highlighting the impact of agricultural methods on this microbial group. frontiersin.org

The following table summarizes the classification of fatty acid biomarkers and their corresponding microbial groups as identified in soil studies.

Biomarker GroupFatty Acid(s)Microbial Group Represented
Gram-positive (G+) bacteriaiso and anteiso saturated branched fatty acidsG+ bacteria
Gram-negative (G-) bacteriamonounsaturated fatty acids, cyclopropyl (B3062369) fatty acidsG- bacteria
Actinomycetes 10-methyl fatty acids (e.g., 10-Me-18:0) Actinomycetes
Arbuscular mycorrhizal fungi (AMF)16:1ω5cAMF
General fungi18:2ω6cFungi
Protozoa20:3ω6c, 20:4ω6cProtozoa

This table is based on data from Frontiers in Plant Science, 2022. frontiersin.org

Diagnostic Potential in Microbiome Analysis

The identification of this compound is a key component of fatty acid methyl ester (FAME) profiling, a powerful technique for the diagnostic analysis of microbial community structures in various environments, including soil. mcgill.ca Fatty acids are fundamental components of the phospholipid bilayers in bacterial membranes, and their structural diversity allows them to serve as chemotaxonomic markers. nih.gov By extracting lipids from an environmental sample and converting the fatty acids into their methyl esters, gas chromatography can be used to separate and identify the unique fatty acid profile, or "fingerprint," of the microbial community present. mcgill.canih.gov

The diagnostic utility of this compound is enhanced when its concentration is considered alongside other biomarker fatty acids. By analyzing the complete FAME profile, researchers can gain a comprehensive view of the microbial community structure, including the relative abundance of different groups like Gram-positive and Gram-negative bacteria, fungi, and protozoa. frontiersin.org This approach allows for a detailed assessment of the microbiome's health and functional potential.

Distinction from Normal and Other Branched-Chain Fatty Acid Isomers in Biological Systems

This compound belongs to the broad class of branched-chain fatty acids (BCFAs). It is crucial to distinguish it from both normal (straight-chain) fatty acids and other BCFA isomers, as these structural differences often correspond to different biological sources and significance.

Distinction from Normal (Straight-Chain) Fatty Acids: Normal fatty acids, such as stearic acid (18:0), consist of a simple, unbranched hydrocarbon chain. In contrast, this compound has a methyl group (CH₃) attached to the 10th carbon atom of the octadecanoic acid backbone. This mid-chain branching is a key structural feature that distinguishes it from its straight-chain counterpart.

Distinction from Other Branched-Chain Fatty Acid Isomers: Within the BCFAs, there are several types of branching patterns. The most common in bacteria are the iso and anteiso branched fatty acids. nih.gov

Iso-branching: The methyl group is located on the second-to-last (penultimate) carbon from the methyl end of the fatty acid chain. For example, iso-C17:0 is 15-methylhexadecanoic acid.

Anteiso-branching: The methyl group is on the third-to-last (antepenultimate) carbon from the methyl end. For example, anteiso-C17:0 is 14-methylhexadecanoic acid.

These iso and anteiso BCFAs are characteristic biomarkers for Gram-positive bacteria. frontiersin.org this compound, with its methyl group at the 10th carbon position, does not fit into the iso or anteiso classification. This mid-chain branching is specifically associated with actinomycetes, making it a more specific biomarker than the more general iso and anteiso forms. mcgill.cafrontiersin.org

A study on a Cambrian host rock inhabited by soil microbes identified a variety of methyl-branched fatty acids, illustrating the diversity of these compounds in a single environment. semanticscholar.org The table below presents some of the branched and straight-chain fatty acids identified in that study, highlighting the co-occurrence of different isomers.

Fatty Acid IdentifiedTypeConcentration (µg·gdw⁻¹)
13-methylpentadecanoic acidMid-chain Branched0.043
14-methylpentadecanoic acidiso-Branched0.010
10-methylhexadecanoic acid Mid-chain Branched 0.046
9,12-octadecadienoic acidUnsaturated0.109
9-octadecenoic acidUnsaturated0.584
11-octadecenoic acidUnsaturated0.23

This table is based on data from Molecules, 2024. semanticscholar.org

The precise positioning of the methyl group is therefore critical for the accurate interpretation of microbiome data. While all BCFAs indicate bacterial presence, the specific location of the branch allows for a more refined taxonomic assignment.

Advanced Research Directions and Future Perspectives for Methyl 10 Methyloctadecanoate Studies

Omics Approaches Integrating Methyl 10-methyloctadecanoate Analysis

The advent of high-throughput 'omics' technologies is revolutionizing our understanding of complex biological systems. For this compound, these approaches offer a pathway to move beyond its identification as a singular biomarker towards a more holistic appreciation of its role in cellular physiology and pathology.

Lipidomics in Systems Biology Studies

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful lens through which to examine this compound. As the methyl ester of 10-methyloctadecanoic acid (tuberculostearic acid), its presence and abundance are intrinsically linked to the lipid metabolism of certain microorganisms, most notably mycobacteria. nih.govasm.orgbiorxiv.orgresearchgate.net

Modern lipidomics platforms, employing techniques such as liquid chromatography-mass spectrometry (LC-MS), are capable of identifying and quantifying hundreds to thousands of lipid species within a sample. frontiersin.orgnih.govnih.gov This allows for the precise determination of this compound levels and its correlation with the broader lipid profile. In the context of mycobacterial research, lipidomic studies have been instrumental in characterizing the complex cell envelope and have identified tuberculostearic acid-containing phosphatidylinositols as markers of bacterial burden. researchgate.netnih.gov

Future lipidomic investigations are poised to delve deeper into the functional significance of this compound. By applying these techniques to different growth conditions, stages of infection, and in response to drug treatments, researchers can begin to map the dynamic changes in the lipidome and elucidate the specific roles of this branched-chain fatty acid ester in maintaining membrane fluidity, permeability, and integrity. lipotype.com

Below is a table summarizing lipidomics platforms applicable to the analysis of branched-chain fatty acids like this compound:

TechnologySeparation MethodIonization SourceMass AnalyzerApplication for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Gas ChromatographyElectron Ionization (EI)Quadrupole, Time-of-Flight (TOF)Traditional method for fatty acid methyl ester (FAME) profiling, providing robust identification based on fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)Electrospray Ionization (ESI)Triple Quadrupole (QqQ), TOF, OrbitrapHigh-throughput analysis of a wide range of lipid classes, enabling the study of this compound within the context of the entire lipidome.

Integration with Metabolomics and Proteomics for Comprehensive Pathway Elucidation

To achieve a comprehensive understanding of the biological pathways involving this compound, the integration of lipidomics data with metabolomics and proteomics is crucial. nih.govacs.orgnih.gov This multi-omics approach allows for the simultaneous analysis of lipids, small molecule metabolites, and proteins, providing a more complete picture of cellular function.

Metabolomics, the study of the complete set of small-molecule metabolites, can identify the precursors and downstream products of this compound biosynthesis and metabolism. For instance, analyzing the levels of S-adenosylmethionine, the methyl donor in tuberculostearic acid synthesis, can provide insights into the regulation of this pathway.

Proteomics, the large-scale study of proteins, can identify and quantify the enzymes involved in the biosynthesis of this compound, such as the methyltransferase BfaB and the oxidoreductase BfaA. researchgate.net By correlating the expression levels of these enzymes with the abundance of this compound, researchers can gain a deeper understanding of the regulatory mechanisms controlling its production. Comparative proteomic analyses of different mycobacterial strains have already revealed differences in protein abundance that could be linked to their metabolic phenotypes. nih.gov

The integrated analysis of these 'omics' datasets can reveal novel interactions and regulatory networks. For example, a decrease in this compound levels could be correlated with changes in the expression of specific metabolic enzymes and the abundance of related metabolites, thereby elucidating the broader metabolic consequences of altered branched-chain fatty acid synthesis.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

The unique structure of this compound presents opportunities for its use in various applications, from specialty lubricants to chemical probes for biological research. However, its production through traditional chemical synthesis can be challenging and environmentally unfriendly. Chemoenzymatic and biocatalytic approaches offer promising alternatives for sustainable and tailored synthesis.

Enzyme Engineering for Tailored Branched-Chain Ester Synthesis

The enzymes responsible for the biosynthesis of tuberculostearic acid in mycobacteria, BfaA and BfaB, are prime targets for enzyme engineering. researchgate.net By modifying the active sites of these enzymes, it may be possible to alter their substrate specificity and catalytic activity to produce a range of novel branched-chain fatty acids and their esters.

For example, protein engineering techniques such as directed evolution and rational design could be employed to create variants of BfaB that can utilize different fatty acid substrates or introduce methyl branches at different positions along the acyl chain. Similarly, engineering BfaA could lead to enzymes with improved efficiency or altered product profiles. The principles of enzyme engineering are being applied to a wide range of biocatalysts for the production of fuels and chemicals, and these approaches could be readily adapted for the synthesis of tailored branched-chain esters. caltech.edu

Biocatalytic Processes for Sustainable Production

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a green and sustainable route for the production of this compound. Lipases are a class of enzymes that are widely used in biocatalysis for the synthesis of esters. nih.govwur.nlresearchgate.netrsc.orgfrontiersin.org

A potential biocatalytic process for the production of this compound could involve the use of a lipase (B570770) to catalyze the esterification of 10-methyloctadecanoic acid with methanol (B129727). This reaction could be carried out in a solvent-free system or in a green solvent, minimizing the environmental impact of the process. The use of immobilized enzymes would further enhance the sustainability of the process by allowing for enzyme recycling and continuous operation. nih.gov

Metabolic engineering of microorganisms such as Escherichia coli or yeast presents another promising avenue for the biocatalytic production of this compound. nih.govmdpi.comsdu.dk By introducing the genes for the BfaA and BfaB enzymes into a suitable microbial host, it may be possible to create a "cell factory" that can produce this branched-chain fatty acid ester from simple and renewable feedstocks.

Emerging Biological Functions and Physiological Implications

While the role of this compound as a biomarker for mycobacteria is well-established, recent research has begun to uncover its more direct biological functions and physiological implications.

The precursor to this compound, tuberculostearic acid, has been identified as a crucial molecule for controlling membrane compartmentalization in mycobacteria. nih.govasm.orgbiorxiv.orgresearchgate.net It plays a key role in the organization of the intracellular membrane domain, a region of the plasma membrane that is important for cell growth and homeostasis. nih.govasm.org This finding suggests that this compound, as a derivative of tuberculostearic acid, may also be involved in modulating the physical properties and function of mycobacterial membranes.

The potential for other biological activities of this compound remains an exciting area of investigation. While direct evidence is currently limited, studies on other fatty acid methyl esters have revealed a range of biological effects. For instance, palmitic acid methyl ester has been shown to have neuroprotective effects in a model of cardiac arrest. nih.gov Although speculative, it is plausible that this compound could possess unique bioactivities owing to its branched-chain structure. Future research should focus on screening this compound for a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The following table summarizes the known and potential physiological implications of this compound and its precursor:

CompoundKnown/Potential RoleOrganism/SystemReference
Tuberculostearic AcidBiomarker for mycobacterial presenceHuman/Animal Samples nih.gov, asm.org, biorxiv.org, nih.gov, researchgate.net
Tuberculostearic AcidControl of membrane compartmentalizationMycobacterium smegmatis nih.gov, asm.org, biorxiv.org, researchgate.net
This compoundPotential modulator of membrane propertiesMycobacteriaInferred from the role of its precursor
Palmitic Acid Methyl EsterNeuroprotective agentAnimal model of cardiac arrest nih.gov

Unraveling Novel Roles in Cellular Signaling and Regulation

Future research into this compound is poised to delve deeper into its potential roles within cellular signaling and regulatory networks. While direct evidence for the signaling functions of the methyl ester is limited, the well-documented activities of its parent compound, tuberculostearic acid, provide a strong foundation for investigation.

Tuberculostearic acid is a major component of the phospholipids (B1166683) in the plasma membrane of Mycobacterium tuberculosis and other related bacteria. nih.gov It plays a crucial role in maintaining the structural integrity and fluidity of the mycobacterial cell envelope. nih.gov Research has shown that TBSA-containing phosphatidylinositols can serve as molecular markers for tracking the bacterial burden in tuberculosis infections. nih.govacs.orgbiorxiv.org This suggests a significant role for TBSA in the host-pathogen interaction.

Future studies may explore whether this compound can be metabolized within host cells to release tuberculostearic acid, thereby influencing cellular pathways. The potential for this compound to modulate host immune responses is a key area for future investigation. For instance, mycolic acids, another major lipid component of the mycobacterial cell wall, are known to trigger innate immune responses and influence macrophage behavior. nih.gov It is conceivable that this compound or its acid form could have similar or complementary immunomodulatory effects.

Table 1: Potential Research Areas for Cellular Roles of this compound

Research Area Rationale Key Questions to Address
Host Cell Metabolism Understanding if and how the methyl ester is processed by host cells. Is this compound hydrolyzed to tuberculostearic acid in vivo? What are the enzymatic pathways involved?
Immune Cell Modulation The parent acid is a known mycobacterial component. Does this compound influence cytokine production, phagocytosis, or antigen presentation in immune cells?
Membrane Dynamics Branched-chain fatty acids can alter membrane properties. Can this compound integrate into host cell membranes and affect their fluidity and function?
Receptor Interaction Exploring potential interactions with cell surface or intracellular receptors. Does this compound bind to and activate any known lipid-sensing receptors, such as Toll-like receptors or PPARs?

Exploration of Potential Bioactivity Beyond Basic Metabolic Functions

Beyond its role as a structural component and its involvement in mycobacterial physiology, the broader bioactivity of this compound remains largely unexplored. The biological activities of other fatty acid methyl esters, such as antioxidant and anticancer effects, suggest that this compound may also possess unique pharmacological properties.

Research into the bioactivity of tuberculostearic acid has revealed its importance in the pathogenesis of tuberculosis. As a key lipid in the mycobacterial cell wall, it is involved in the complex interplay between the bacterium and the host's immune system. nih.gov The presence of TBSA-containing lipids in peripheral blood mononuclear cells of tuberculosis patients highlights its systemic presence during infection. acs.org

Future investigations should aim to screen this compound for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the structure-activity relationship of branched-chain fatty acid esters could open up new avenues for therapeutic development.

Table 2: Investigated and Potential Bioactivities of Related Fatty Acid Methyl Esters

Bioactivity Compound Class Findings Relevance to this compound
Anti-inflammatory Various Fatty Acid Methyl Esters Some FAMEs have been shown to modulate inflammatory pathways. Investigation into the anti-inflammatory potential of this specific branched-chain FAME is warranted.
Antimicrobial Various Fatty Acid Methyl Esters Certain FAMEs exhibit activity against various pathogens. Given its origin from a bacterium, exploring its effects on other microbes would be of interest.
Anticancer Palmitic acid methyl ester, 9,12-octadecadienoic acid methyl ester, 10-octadecenoic acid methyl ester These compounds have been reported to have antioxidant and anticancer effects. Suggests a potential avenue for screening the anticancer properties of this compound.

Methodological Innovations in Analytical Chemistry

The accurate and sensitive detection and quantification of this compound are critical for both research and potential diagnostic applications. Innovations in analytical chemistry are continuously improving our ability to analyze complex lipid mixtures.

Development of Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of fatty acid methyl esters (FAMEs) from complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for FAME analysis due to its high resolution and sensitivity. researchgate.netnih.gov

Recent advancements in GC-MS technology, such as the use of more polar ionic liquid-based capillary columns, have improved the separation of complex FAME mixtures, including positional and geometric isomers. nih.gov For a compound like this compound, which is a branched-chain FAME, achieving good chromatographic separation from other saturated and unsaturated fatty acids is crucial for accurate identification.

Liquid chromatography-mass spectrometry (LC-MS) has also emerged as a powerful platform for lipidomics, offering complementary information to GC-MS. wiley.comnih.gov While GC-MS is ideal for volatile compounds like FAMEs, LC-MS can analyze a broader range of lipid classes without the need for derivatization. The development of multi-dimensional LC techniques can further enhance the separation of complex lipid extracts. wiley.com

Advancements in Quantitative Analysis without Reference Standards

A significant challenge in lipidomics is the absolute quantification of individual lipid species, which often requires the use of expensive and sometimes commercially unavailable reference standards. Research is ongoing to develop methods for quantitative analysis that are less reliant on individual standards.

One approach is the use of internal and surrogate standards. nih.gov By adding a known amount of a structurally similar compound (an internal standard) that is not present in the sample, the relative response of the analyte of interest can be accurately determined. For branched-chain fatty acids, odd-chain fatty acids or isotopically labeled standards are often used. nih.govnih.gov

Another strategy involves the use of class-specific internal standards and response factor correction. In this approach, a representative standard for a particular lipid class is used to quantify all species within that class, with correction factors applied to account for differences in ionization efficiency and fragmentation. shimadzu.com

Advanced mass spectrometry techniques, such as multiple reaction monitoring (MRM) and parallel-reaction monitoring (PRM) on high-resolution mass spectrometers, offer high selectivity and sensitivity for targeted quantification, which can improve accuracy even with limited standard availability. wiley.com Furthermore, developments in computational lipidomics and machine learning are being explored to predict instrument response factors and enable more accurate standard-free quantification.

Table 3: Comparison of Quantitative Analysis Strategies for FAMEs

Strategy Principle Advantages Challenges
External Calibration Comparison of sample response to a calibration curve generated from authentic standards. High accuracy and precision when standards are available. Requires a specific standard for each analyte; can be costly and time-consuming.
Internal/Surrogate Standards Addition of a known amount of a non-endogenous, structurally similar compound to samples and standards. Corrects for variations in sample preparation and instrument response. Selection of appropriate internal standards is crucial; does not eliminate the need for analyte-specific standards for absolute quantification. nih.gov
Standard-Free (Predictive) Quantification Use of computational models and physicochemical properties to predict instrument response factors. Potentially allows for the quantification of a large number of compounds without individual standards. Still an emerging field; accuracy may be lower than standard-based methods; requires extensive model validation.

Q & A

Q. How can researchers integrate conflicting solubility data into predictive models for this compound?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forests) trained on multi-source solubility parameters (Hansen solubility parameters, logP). Validate models using leave-one-out cross-validation and external datasets. Address data heterogeneity by weighting studies based on measurement precision .

Tables for Key Data

Q. Table 1: Thermodynamic Properties of this compound vs. Linear Analogs

PropertyThis compoundMethyl Stearate (C18:0)MethodReference
Melting Point (°C)45–4739–41DSC
ΔvapH° (kJ/mol)82.3 ± 0.989.1 ± 1.2Effusion
LogP (Octanol-Water)8.27.9Shake-flask

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceDetection MethodMitigation
Branched IsomersSide reactionsGC-MSKinetic control, selective catalysts
Methanol ResiduesIncomplete purificationHeadspace GCExtended vacuum distillation
Oxidation ProductsAmbient storageFTIR, HPLCAntioxidant additives, inert gas storage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.